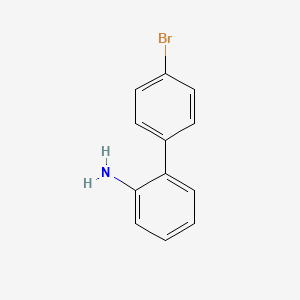

4'-溴联苯-2-胺

描述

4’-Bromobiphenyl-2-ylamine is a chemical compound with the molecular formula C12H10BrN . It is not intended for human or veterinary use but is used for research purposes.

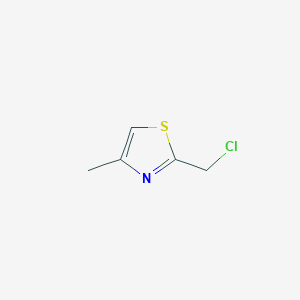

Synthesis Analysis

A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer . The molecular structures of these derivatives were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis

The molecular structure of 4’-Bromobiphenyl-2-ylamine was confirmed by physicochemical and spectral characteristics . The molecular formula is C12H10BrN .Chemical Reactions Analysis

While specific chemical reactions involving 4’-Bromobiphenyl-2-ylamine are not detailed in the search results, it’s worth noting that chemical reactions involving similar compounds have been studied extensively .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Bromobiphenyl-2-ylamine include a molecular weight of 248.12 g/mol. Other properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, and index of refraction are also available .科学研究应用

生物活性衍生物的合成

4'-溴联苯-2-胺在合成潜在生物活性衍生物中发挥作用。例如,它已被用于从糖硫代氨基甲腙衍生物中合成新的葡糖基、半乳糖基和甘露糖基硫唑、噻唑烷酮和吡喃基噻唑烷-4-酮。由于其独特的结构,这些衍生物具有潜在的生物活性 (Darehkordi 等人,2013)。

代谢研究

已经对包括 4'-溴联苯在内的溴联苯的代谢进行了研究,以了解它们在兔子等生物体中的代谢途径和产物。这项研究对于了解这些化合物的环境和生物影响至关重要 (Kohli 等人,1978)。

均烯丙胺的合成

在药物化学领域,4'-溴联苯-2-胺用于合成均烯丙胺。这些化合物已被评估其抑制神经元去甲肾上腺素和血清素摄取的能力,这对于开发抗抑郁药很重要 (Högberg 等人,1988)。

金属配合物的配体合成

该化合物已用于合成配体,如 4-双(吡啶-2-基甲基)氨基甲基-2,6-双(吡唑-1-基)吡啶 (L),该配体与钯和铂等金属形成配合物。此类配合物在催化和材料科学中具有潜在应用 (Tovee 等人,2010)。

席夫碱化合物的合成

由 4'-溴联苯-2-胺合成的席夫碱化合物显示出优异的抗菌活性。该应用对于开发新的抗菌剂具有重要意义 (Wang 等人,2008)。

酞菁化合物合成

4'-溴联苯-2-胺已被用于合成新的锌酞菁化合物。这些化合物表现出高单线态氧量子产率,使其有望用于光动力疗法,特别是癌症治疗 (Pişkin 等人,2020)。

光致发光材料合成

该化合物用于合成具有双二芳基丙烯腈单元的新型噻吩衍生物。这些衍生物发出绿色荧光并具有良好的热稳定性,使其在光电和光致发光材料中具有有价值的应用 (Xu 等人,2012)。

安全和危害

属性

IUPAC Name |

2-(4-bromophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCNKGRSWYBETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463789 | |

| Record name | 2-(4'-bromophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromobiphenyl-2-ylamine | |

CAS RN |

62532-98-3 | |

| Record name | 2-(4'-bromophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)

![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1354066.png)

![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)

![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)

![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)